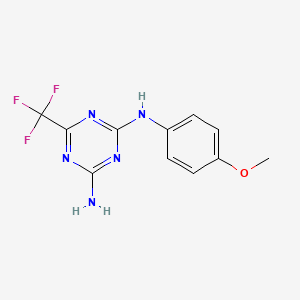![molecular formula C21H24N2O4 B5358637 ethyl 4-[4-(phenoxymethyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5358637.png)
ethyl 4-[4-(phenoxymethyl)benzoyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[4-(phenoxymethyl)benzoyl]-1-piperazinecarboxylate, commonly known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
EPPB works by binding to the transmembrane domain of GPCRs, which prevents the activation of downstream signaling pathways. This selective inhibition of GPCR activity makes EPPB a useful tool for studying the specific functions of individual GPCRs.
Biochemical and Physiological Effects
EPPB has been shown to have a range of biochemical and physiological effects. In addition to its selective inhibition of GPCR activity, EPPB has also been shown to have anti-inflammatory and anti-tumor properties. These properties make EPPB a potential candidate for the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using EPPB in lab experiments is its selectivity for certain GPCRs. This selectivity allows researchers to study the function of individual GPCRs without interfering with the activity of other GPCRs. However, one of the limitations of using EPPB is its relatively low potency, which can make it difficult to achieve complete inhibition of GPCR activity.
Direcciones Futuras
There are several potential future directions for research on EPPB. One area of interest is the development of more potent analogs of EPPB that can achieve complete inhibition of GPCR activity. Another area of interest is the application of EPPB in the development of new drugs for the treatment of various diseases, such as inflammation and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of EPPB and its potential applications in various scientific fields.
Conclusion
In conclusion, EPPB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its selective inhibition of GPCR activity makes it a valuable tool for studying the function of individual GPCRs, and its anti-inflammatory and anti-tumor properties make it a potential candidate for the development of new drugs. While there are limitations to using EPPB in lab experiments, its potential applications make it an area of interest for future research.
Métodos De Síntesis
EPPB can be synthesized using a variety of methods, including the reaction of 4-(phenoxymethyl)benzoyl chloride with piperazine and ethyl chloroformate. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure EPPB.
Aplicaciones Científicas De Investigación
EPPB has been extensively studied for its potential applications in various scientific fields. One of the primary applications of EPPB is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in cellular signaling and are involved in various physiological processes. EPPB has been shown to selectively inhibit the activity of certain GPCRs, making it a valuable tool for studying their function.
Propiedades
IUPAC Name |
ethyl 4-[4-(phenoxymethyl)benzoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-2-26-21(25)23-14-12-22(13-15-23)20(24)18-10-8-17(9-11-18)16-27-19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFRVTREWVHTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(1S,3R)-3-amino-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}cyclopentanecarboxamide hydrochloride](/img/structure/B5358554.png)

![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(2-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5358562.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(5-propylpyrimidin-4-yl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5358563.png)
![N-[3-({[(3-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5358572.png)
![2-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B5358580.png)

![4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-methoxybenzoate](/img/structure/B5358592.png)
![N-butyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5358593.png)
![2-({[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5358604.png)
![(2R)-2-(acetylamino)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5358614.png)
![6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5358618.png)
![(3aR*,7aS*)-2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5358629.png)
![methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate](/img/structure/B5358631.png)